molecular formula C18H9Br2F3N2O4S2 B11667686 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11667686
M. Wt: 598.2 g/mol
InChI Key: LXFAWJLYSSAWMS-MKMNVTDBSA-N
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Description

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Bromination: Introduction of bromine atoms into the phenyl ring.

    Nitration: Addition of nitro groups under controlled conditions.

    Trifluoromethylation: Incorporation of trifluoromethyl groups using specific reagents.

    Thiazolidinone Formation: Cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange reactions, particularly involving bromine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophilic substitution using sodium iodide (NaI) in acetone.

Major Products

Scientific Research Applications

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in cellular processes.

    Pathways: Disruption of cellular redox balance, inhibition of enzyme activity, and interference with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H9Br2F3N2O4S2

Molecular Weight

598.2 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H9Br2F3N2O4S2/c1-24-16(26)14(31-17(24)30)6-8-4-10(19)15(11(20)5-8)29-13-3-2-9(18(21,22)23)7-12(13)25(27)28/h2-7H,1H3/b14-6+

InChI Key

LXFAWJLYSSAWMS-MKMNVTDBSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)SC1=S

Origin of Product

United States

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